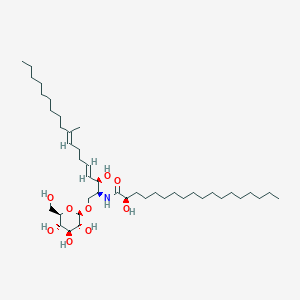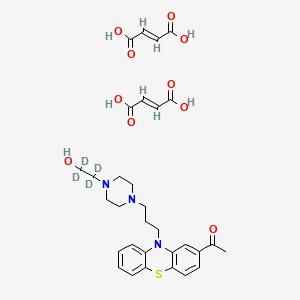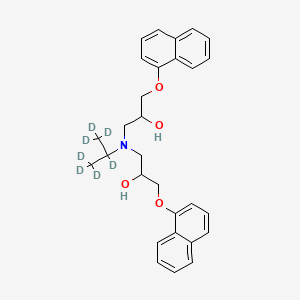
Propranolol impurity B-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propranolol impurity B-d7 is a deuterated form of propranolol impurity B, which is a by-product formed during the synthesis of propranolol. Propranolol is a non-selective beta-adrenergic antagonist widely used for the treatment of hypertension, angina, and other cardiovascular conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol and its impurities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propranolol impurity B-d7 involves the deuteration of propranolol impurity B. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. The use of deuterated solvents and catalysts is carefully monitored to ensure consistent quality and minimize the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Propranolol impurity B-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propranolol impurity B-d7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of propranolol and its impurities.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of propranolol.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques to quantify propranolol and its impurities.
Drug Development: Assisting in the development of new beta-blockers and improving the safety and efficacy of existing drugs.
Wirkmechanismus
The mechanism of action of Propranolol impurity B-d7 is similar to that of propranolol, as it is a structural analog. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the beta-1 and beta-2 adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The deuterated form may exhibit slightly different pharmacokinetic properties due to the presence of deuterium atoms, which can affect the rate of metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Propranolol: The parent compound, a non-selective beta-blocker used for cardiovascular conditions.
Propranolol Impurity B: The non-deuterated form of the impurity.
Other Beta-Blockers: Compounds such as atenolol, metoprolol, and nadolol, which have similar therapeutic effects but different pharmacokinetic profiles.
Uniqueness: Propranolol impurity B-d7 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic stability and pathways of propranolol. The use of deuterated compounds in research helps in understanding the drug’s behavior in the body and can lead to the development of more effective and safer medications.
Eigenschaften
Molekularformel |
C29H33NO4 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D |
InChI-Schlüssel |
MKZHJJQCUIZEDE-PRCNHKIYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
Kanonische SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




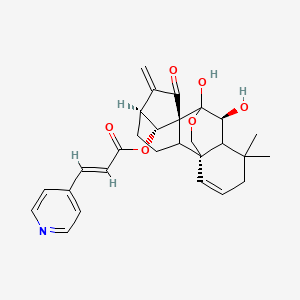

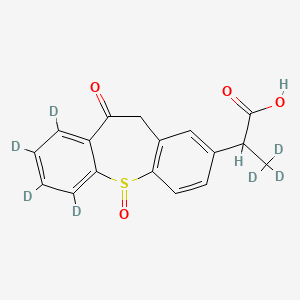
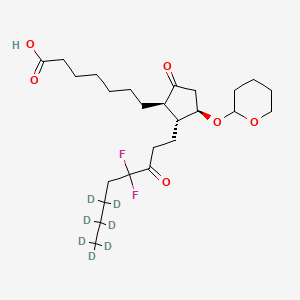
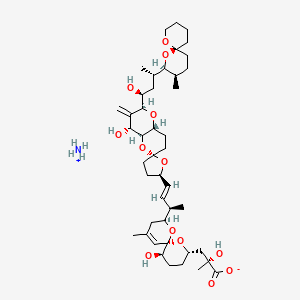

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
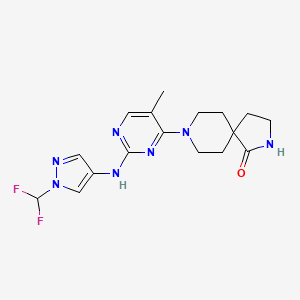
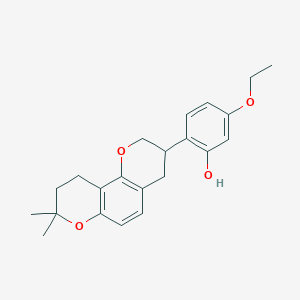
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
